PFI 3

Glioblastoma SWI/SNF Temozolomide Sensitization

PFI 3 is the only validated chemical probe that selectively inhibits SMARCA2/4 and PBRM1 bromodomains without displacing full-length endogenous SMARCA2/4 from chromatin—a mechanistic profile distinct from BET inhibitors (e.g., JQ1) and PROTAC degraders (e.g., ACBI1). Its exceptional aqueous stability (>250 h in PBS; >7 days in media at 37°C) ensures consistent target engagement in long-term stem cell differentiation and ChIP-seq assays. Procure PFI 3 as the benchmark reference compound for benchmarking novel SWI/SNF bromodomain inhibitors and as a domain-specific control in chromatin remodeling research.

Molecular Formula C19H19N3O2
Molecular Weight 321.37
Cat. No. B1574484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFI 3
Synonyms(2E)-1-(2-Hydroxyphenyl)-3-[(1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one
Molecular FormulaC19H19N3O2
Molecular Weight321.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PFI 3 as a First-in-Class SMARCA2/4 Bromodomain Chemical Probe: Key Properties and Target Profile


PFI 3 (PF-06687252) is a synthetic organic small molecule developed as a selective chemical probe for Family VIII bromodomains within the SWI/SNF chromatin remodeling complex. It binds avidly to the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and the fifth bromodomain of PBRM1 (PB1) with Kd values in the 48-110 nM range [1]. The compound was discovered through fragment-based optimization of a salicylic acid hit and is characterized by a novel phenolic headgroup binding mode that displaces conserved water molecules typically retained by other bromodomain inhibitors [2]. PFI 3 is cell-permeable, acetyl-lysine-competitive, and forms part of the Structural Genomics Consortium (SGC) Epigenetics Probes Collection [3].

Why PFI 3 Cannot Be Interchanged with Generic Bromodomain Inhibitors or Degraders


PFI 3 occupies a distinct pharmacological niche that cannot be satisfied by substitution with generic bromodomain inhibitors (e.g., BET family inhibitors such as JQ1 or I-BET151) or with SMARCA2/4-targeting PROTAC degraders (e.g., ACBI1). PFI 3 selectively engages Family VIII bromodomains (SMARCA2, SMARCA4, PBRM1) with minimal activity against 40-48 other bromodomains [1], whereas BET inhibitors target BRD2/3/4 and do not interrogate SWI/SNF biology. Critically, PFI 3 inhibits bromodomain-mediated chromatin binding but fails to displace full-length endogenous SMARCA2/4 from chromatin, as demonstrated by in situ extraction and ChIP studies [2]. This mechanistic profile fundamentally differs from PROTAC degraders such as ACBI1, which eliminate the entire SMARCA2/4 proteins with DC50 values of 6-11 nM [3]. Consequently, PFI 3 serves as a domain-specific pharmacological tool for probing bromodomain function in cellular contexts, while PROTACs induce complete target degradation. The following quantitative evidence establishes the precise dimensions of PFI 3 differentiation.

PFI 3 Quantitative Differentiation Evidence: Head-to-Head Binding, Selectivity, Cellular Activity, and Stability Data


PFI 3 vs. Next-Generation SWI/SNF Bromodomain Inhibitors in Glioblastoma Sensitization

In GBM cell lines, PFI 3 served as the chemical scaffold from which next-generation inhibitors IV-255 and IV-275 were derived. While PFI 3 itself displays low single-agent antiproliferative activity, the optimized analogues IV-255 (BRG1-selective) and IV-275 (dual BRG1/BRM) exhibit enhanced bioactivity and markedly increase DNA damage (γH2AX nuclear staining) induced by temozolomide and bleomycin compared to the parent compound PFI 3 [1]. Separately, BRG1-IN-1 (Compound 11d) demonstrates superior efficacy relative to PFI 3 in sensitizing GBM cells to temozolomide-induced antiproliferative effects and cell death in vitro, and additionally enhances temozolomide's inhibitory effect on subcutaneous GBM tumor growth . This positions PFI 3 as the validated reference probe against which next-generation SWI/SNF bromodomain inhibitors are benchmarked.

Glioblastoma SWI/SNF Temozolomide Sensitization

PFI 3 vs. ACBI1 PROTAC Degrader: Mechanistic Divergence in Target Engagement and Chromatin Occupancy

PFI 3 functions as a bromodomain inhibitor that displaces ectopically expressed GFP-tagged SMARCA2 bromodomain from chromatin with an IC50 of 5.78 μM, yet it fails to displace endogenous full-length SMARCA2 from chromatin as demonstrated by in situ cell extraction, chromatin immunoprecipitation, and target gene expression studies [1]. In contrast, ACBI1 is a PROTAC degrader that eliminates SMARCA2, SMARCA4, and PBRM1 proteins entirely, with DC50 values of 6 nM, 11 nM, and 32 nM respectively in MV-4-11 cells . This mechanistic divergence has been exploited in ChIP-seq studies: treatment of mESCs with ACBI1 (degradation), PFI 3 (bromodomain inhibition), or BRM014 (ATPase inhibition) yields distinct RAD21 chromatin occupancy profiles, demonstrating that each tool interrogates a different functional aspect of the SWI/SNF-cohesin interface [2].

Targeted Protein Degradation PROTAC Chromatin Remodeling

PFI 3 Family VIII Bromodomain Binding Affinity and Selectivity Profile

PFI 3 binds to Family VIII bromodomains with Kd values of 48 nM for PBRM1 (PB1 bromodomain 5), 55-110 nM for SMARCA2, and 89 nM for SMARCA4 as determined by isothermal titration calorimetry (ITC) and BROMOscan assays [1]. Selectivity profiling against 48 human bromodomains revealed that PFI 3 demonstrates a 30-fold selectivity window over other subfamily branches, with minimal activity against any other bromodomain [2]. In a Cerep panel of 102 cellular receptors and 30 enzymes, PFI 3 exhibited only weak micromolar activity against four GPCRs (alpha1A IC50 0.4 μM; alpha1B IC50 3.6 μM; kappa opioid receptor IC50 13 μM; 5-HT2B IC50 4 μM) . In contrast, ACBI1 PROTAC degrader demonstrates DC50 values of 6-32 nM in cellular degradation assays . This selectivity profile distinguishes PFI 3 from pan-bromodomain inhibitors and establishes it as the reference probe for Family VIII bromodomain interrogation.

Bromodomain Selectivity Profiling Chemical Probe

PFI 3 vs. Next-Generation SWI/SNF Bromodomain Inhibitors in Cancer Cell Models

In SMARCA4-deficient lung cancer cell lines (A549, H1299, H157), PFI 3 demonstrated no antiproliferative effects and failed to displace SMARCA2 from chromatin, despite its potent bromodomain binding affinity [1]. Similarly, in THP-1 and MV4-11 leukemic cells, PFI 3 treatment for 6 days at 10 μM did not induce an anticancer phenotype [2]. These findings established that bromodomain inhibition alone is insufficient to recapitulate the synthetic lethal effects of SMARCA2 ATPase inhibition or complete SMARCA2/4 degradation. This mechanistic insight has driven the development of next-generation SWI/SNF inhibitors, including IV-255 and IV-275 which demonstrate enhanced bioactivity in glioblastoma sensitization assays [3], and PROTAC degraders such as ACBI1 which achieve potent target elimination [4]. PFI 3 thus serves as the critical negative control and reference compound for dissecting domain-specific contributions to SWI/SNF-dependent cancer phenotypes.

SWI/SNF Cancer Bromodomain Inhibitor

PFI 3 Chemical Stability and Solubility Properties Relative to Analogues

PFI 3 demonstrates exceptional aqueous stability with a half-life exceeding 250 hours (>10 days) in PBS at pH 7.4 at 20°C, and stability exceeding 7 days at 37°C in cell culture media . The compound contains a potentially labile enamide group, and accelerated hydrolysis may occur under acidic or basic conditions; stability is confirmed at neutral pH for cellular work [1]. Solubility measurements indicate PFI 3 is soluble in DMSO at ≥60-62 mg/mL (approximately 192 mM) but is insoluble in water and ethanol [2]. This stability profile is critical for long-term cellular differentiation assays where PFI 3 significantly alters gene expression programs in stem cells and mimics the effect of Brg1 deletion, increasing repressive H3K27me3 marks at target gene promoters [3]. In contrast, next-generation analogues such as IV-255 and IV-275 were optimized for enhanced bioactivity in glioblastoma sensitization assays but may exhibit different physicochemical and stability profiles [4].

Chemical Stability Solubility Chemical Probe

PFI 3 Recommended Application Scenarios for Scientific Procurement Decisions


Bromodomain-Specific Functional Dissection in SWI/SNF-Dependent Cancer Models

Use PFI 3 as a domain-specific pharmacological tool to distinguish bromodomain-mediated chromatin recruitment from ATPase-dependent catalytic functions in SWI/SNF-mutant cancers. As demonstrated in Vangamudi et al., PFI 3 treatment (10 μM, 6 days) fails to induce antiproliferative effects in SMARCA4-deficient lung cancer cells (A549, H1299, H157) and leukemic cells (THP-1, MV4-11), establishing that bromodomain inhibition alone does not recapitulate the synthetic lethal phenotype of SMARCA2 ATPase inhibition or degradation [1]. This makes PFI 3 an essential control compound when evaluating novel ATPase inhibitors or PROTAC degraders such as ACBI1 (DC50 6-32 nM) .

Reference Compound for Benchmarking Next-Generation SWI/SNF Bromodomain Inhibitors

Employ PFI 3 as the validated reference probe against which novel SWI/SNF bromodomain inhibitor series are benchmarked. PFI 3 served as the chemical scaffold from which IV-255 (BRG1-selective) and IV-275 (dual BRG1/BRM) were derived; these next-generation analogues demonstrated enhanced bioactivity and increased DNA damage sensitization in glioblastoma models relative to the parent compound PFI 3 [1]. Similarly, BRG1-IN-1 was reported to surpass PFI 3 in sensitizing GBM cells to temozolomide in vitro and in vivo . Procurement of PFI 3 enables direct comparative assessment of novel chemical entities.

Stem Cell Differentiation and Chromatin Remodeling Studies Requiring Prolonged Compound Exposure

Utilize PFI 3 in stem cell differentiation assays where its validated aqueous stability (half-life >250 h in PBS pH 7.4 at 20°C; >7 days at 37°C in cell media) ensures consistent target engagement throughout extended experimental timelines [1]. PFI 3 mimics the effect of Brg1 deletion, increasing repressive H3K27me3 marks at target gene promoters and altering gene expression programs critical for differentiation of embryonic and trophoblast stem cells . The recommended negative control is PFI-3oMet, and cellular concentrations of 1-5 μM are typically employed [2].

Chromatin Occupancy and Gene Expression Control in SWI/SNF-Cohesin Interface Studies

Deploy PFI 3 in ChIP-seq and gene expression studies as a bromodomain-specific comparator to distinguish domain-specific effects from ATPase inhibition or complete target degradation. In mESC studies, parallel treatment with ACBI1 (degradation), PFI 3 (bromodomain inhibition), and BRM014 (ATPase inhibition) produced distinct RAD21 chromatin occupancy profiles, demonstrating that each tool interrogates a different functional aspect of the SWI/SNF-cohesin interface [1]. PFI 3 treatment at 1-10 μM for 6 days enables assessment of bromodomain-specific contributions to chromatin remodeling and transcriptional regulation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PFI 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.